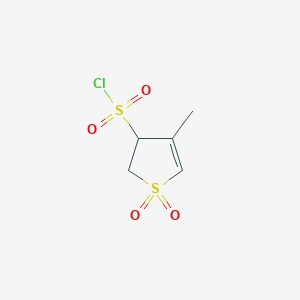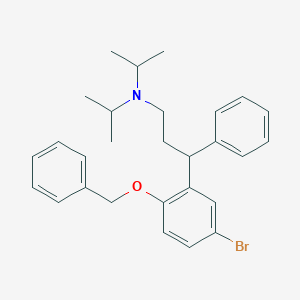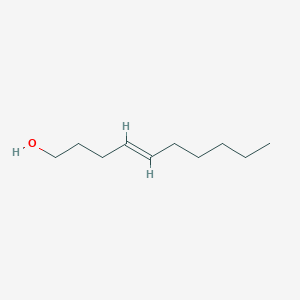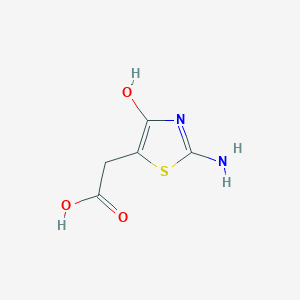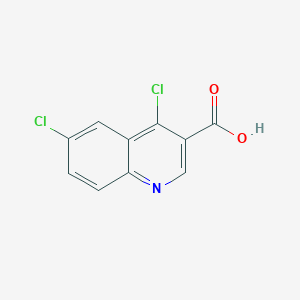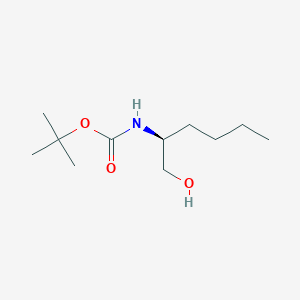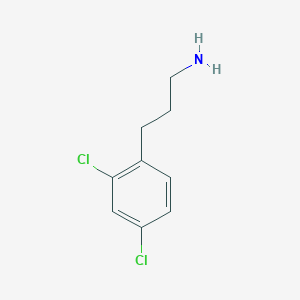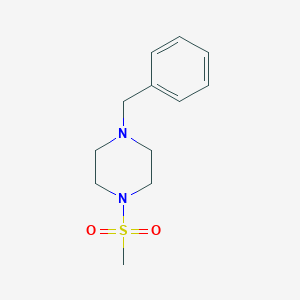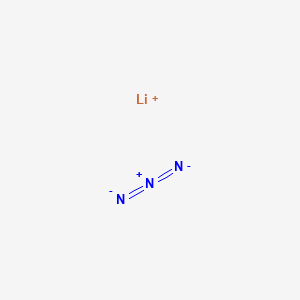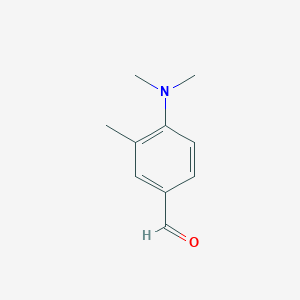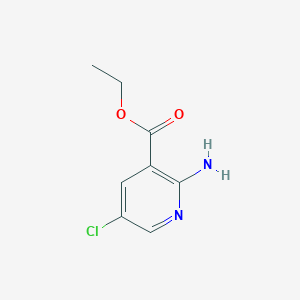
2-氨基-5-氯烟酸乙酯
描述
Ethyl 2-amino-5-chloronicotinate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C8H9ClN2O2 .
Synthesis Analysis
The synthesis of Ethyl 2-amino-5-chloronicotinate involves the use of N-chlorosuccinimide in tetrahydrofuran at 20℃ for 15 hours . After removing the volatile matters, the residue is subjected to silica gel column chromatography and the product is isolated using ethyl acetate and petroleum ether mixture as eluent .Molecular Structure Analysis
The InChI code for Ethyl 2-amino-5-chloronicotinate is 1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) . The molecular weight is 200.62 .Physical And Chemical Properties Analysis
Ethyl 2-amino-5-chloronicotinate is a solid at room temperature . It has a molecular weight of 200.62 . The InChI code is 1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) .科学研究应用
有机化学中的合成和应用:
- 氯甲酸乙酯/DMF 混合物已被用于化学合成中的闭环,从而产生了具有潜在生物活性的各种化合物 (El-bayouki & Basyouni, 1988)。
- 氯甲酸乙酯合成过程中的部分产物盐酸乙基亚胺已制备用于有机化学中的进一步反应 (Bekircan & Bektaş, 2008)。
光伏和材料科学中的应用:
- 涉及使用类似化合物的某些衍生物的光伏特性研究已经进行,用于有机-无机光电二极管制造中的潜在应用 (Zeyada, El-Nahass, & El-Shabaan, 2016)。
氢键和分子结构分析:
- 对 5-氨基-1-芳基-1H-咪唑-4-羧酸乙酯的氢键超分子结构的研究有助于理解分子相互作用和结构 (Costa et al., 2007)。
潜在抗癌剂的合成:
- 类似化合物的吡啶并[4,3-b][1,4]恶嗪和吡啶并[4,3-b][1,4]噻嗪的合成已被探索用于抗癌治疗中的潜在应用 (Temple et al., 1983)。
氨基酸对映异构体的分析:
- 氯甲酸乙酯的衍生物已被用于氨基酸对映异构体的快速分析,促进了色谱技术的发展 (Abe et al., 1996)。
化学结构和反应性研究:
- 涉及乙基衍生物的氯乙酰化 β-烯胺化合物的反应性已被研究以了解多官能杂环化合物的形成 (Braibante, Braibante, Costa, & Martins, 2002)。
新型稠合吡嗪环体系的合成:
- 乙基衍生物已被用于合成新的稠合吡嗪环体系,扩大了杂环化学的范围 (Bakhite, Geies, El-Dean, & El-Kashef, 1995)。
染料和聚合物的开发:
- 已经对源自烟酸衍生物的单偶氮分散染料的合成进行了研究,展示了 2-氨基-3-氰基-4-苯基烟酸乙酯在染料化学中的应用 (Alnajjar, Alsaiedi, & El-Apasery, 2013)。
- 新型 N-乙氧氨基改性的叔丁氧羰基型氨基保护基已被合成用于聚合物化学中的应用 (Gormanns & Ritter, 1994)。
安全和危害
属性
IUPAC Name |
ethyl 2-amino-5-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAFZWZBZJZCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597072 | |
| Record name | Ethyl 2-amino-5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-chloronicotinate | |
CAS RN |
169495-51-6 | |
| Record name | Ethyl 2-amino-5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

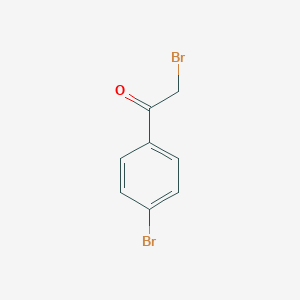
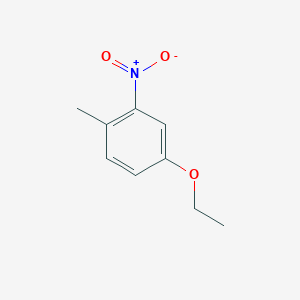
![Ethyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B189884.png)
